molecular formula C26H17ClFN3O3S2 B12036826 N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 618075-33-5

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12036826
CAS No.: 618075-33-5
M. Wt: 538.0 g/mol
InChI Key: ZYLRBFHEYZFJQX-FCQUAONHSA-N
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Description

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and substituted benzyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the thiazolidinone ring and the indole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For example, the synthesis may involve the use of chlorinated solvents, strong bases, and controlled temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is unique due to its combination of structural features, including the thiazolidinone ring, indole moiety, and substituted benzyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound notable for its potential biological activities. This compound features a thiazolidine ring, an indole moiety, and various substituents that may contribute to its pharmacological properties. Its molecular weight is approximately 497.6 g/mol, and it has garnered attention for its interactions with specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially altering enzyme activity or receptor function. The exact mechanisms are still under investigation but may involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitubercular Activity : Related thiazolidinone derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory effects .
  • Anticancer Potential : Compounds with indole structures are often studied for their anticancer properties due to their ability to induce apoptosis in cancer cells.

Structure Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following structural features:

Structural Feature Impact on Activity
Thiazolidine RingEnhances interaction with biological targets
Indole MoietyContributes to anticancer properties
Fluorinated SubstituentIncreases lipophilicity and bioactivity

Study 1: Antimicrobial Evaluation

A series of thiazolidinone derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives displayed comparable or superior activity against standard reference drugs .

Study 2: Antitubercular Screening

In a study focused on antitubercular agents, compounds similar to N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-2-oxoindol} were evaluated against M. tuberculosis strains. Some compounds showed IC90 values as low as 0.22 µg/mL, indicating potent antitubercular activity .

Study 3: Anticancer Activity

Research on indole derivatives has consistently shown their potential in cancer therapy. Specific derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Properties

CAS No.

618075-33-5

Molecular Formula

C26H17ClFN3O3S2

Molecular Weight

538.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C26H17ClFN3O3S2/c27-16-7-11-18(12-8-16)29-21(32)14-30-20-4-2-1-3-19(20)22(24(30)33)23-25(34)31(26(35)36-23)13-15-5-9-17(28)10-6-15/h1-12H,13-14H2,(H,29,32)/b23-22-

InChI Key

ZYLRBFHEYZFJQX-FCQUAONHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C(=O)N2CC(=O)NC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C(=O)N2CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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